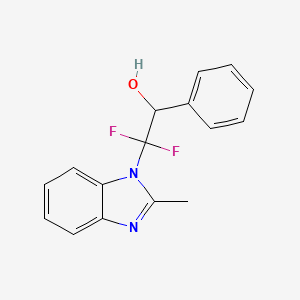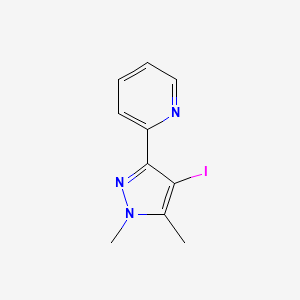
Arsenic Oxide (As2O5) Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenic Oxide (As2O5) Hydrate, also known as Arsenic Pentoxide Hydrate, is an inorganic compound with the chemical formula As2O5·xH2O. It is a white, deliquescent solid that is relatively unstable. This compound is significant in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Arsenic Oxide (As2O5) Hydrate can be synthesized by oxidizing arsenic trioxide (As2O3) with strong oxidizing agents such as ozone, hydrogen peroxide, or nitric acid . The reaction is typically carried out under controlled conditions to ensure the complete conversion of arsenic trioxide to arsenic pentoxide.
Industrial Production Methods
In industrial settings, arsenic pentoxide is produced by heating arsenic trioxide in the presence of oxygen. This process is reversible and requires careful control of temperature and oxygen concentration to achieve high yields of arsenic pentoxide .
Análisis De Reacciones Químicas
Types of Reactions
Arsenic Oxide (As2O5) Hydrate undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize other substances.
Reduction: It can be reduced to arsenic trioxide (As2O3) under certain conditions.
Hydrolysis: It reacts with water to form arsenic acid (H3AsO4).
Common Reagents and Conditions
Oxidizing Agents: Ozone, hydrogen peroxide, nitric acid.
Reducing Agents: Activated carbon, glucose.
Hydrolysis Conditions: Reaction with water at room temperature.
Major Products Formed
Oxidation: Various oxidized products depending on the substrate.
Reduction: Arsenic trioxide (As2O3).
Hydrolysis: Arsenic acid (H3AsO4).
Aplicaciones Científicas De Investigación
Arsenic Oxide (As2O5) Hydrate has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Arsenic Oxide (As2O5) Hydrate involves its ability to act as a strong oxidizing agent. It can induce oxidative stress in biological systems, leading to cell damage and apoptosis. The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Arsenic Trioxide (As2O3): Another common arsenic compound with similar chemical properties but different oxidation states.
Arsenic Acid (H3AsO4): Formed by the hydrolysis of arsenic pentoxide.
Arsenic Sulfides (As2S3, As4S4): Compounds with arsenic in different oxidation states and bonded to sulfur.
Uniqueness
Arsenic Oxide (As2O5) Hydrate is unique due to its high oxidation state and strong oxidizing properties. It is less stable compared to other arsenic compounds, making it particularly useful in specific chemical reactions and industrial applications .
Propiedades
Fórmula molecular |
As2H2O5 |
|---|---|
Peso molecular |
231.86 g/mol |
Nombre IUPAC |
arsoarsonic acid |
InChI |
InChI=1S/As2H2O5/c3-1(4)2(5,6)7/h(H2,5,6,7) |
Clave InChI |
DOVFDUQBWSEJGT-UHFFFAOYSA-N |
SMILES canónico |
O[As](=O)(O)[As](=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)


![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)






![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(2-methylpropanoyloxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15292028.png)
